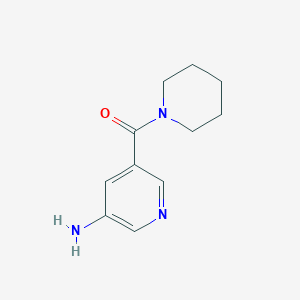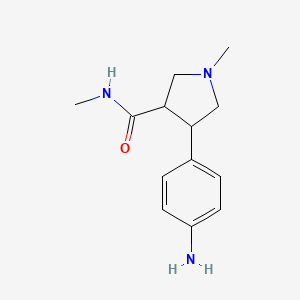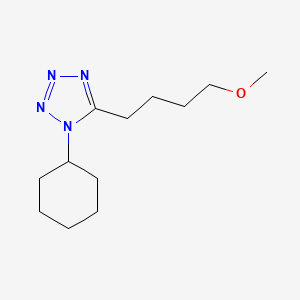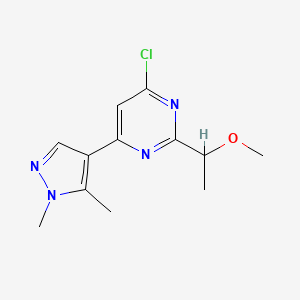
4,4'-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound characterized by its unique structure, which includes a brominated phenylene core linked to dioxolane groups through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylacetamide (DMA) under an inert atmosphere at elevated temperatures (around 170°C) for an extended period (approximately 36 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenylene ring can be oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butoxy derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is the dehalogenated phenylene derivative.
科学研究应用
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. The compound can also undergo oxidation and reduction reactions, which are facilitated by the phenylene ring and the dioxolane groups. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
4,4’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): Similar in structure but contains fluorine atoms instead of bromine.
2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol: Contains ethylene linkages instead of phenylene.
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Contains pyridine rings instead of dioxolane.
Uniqueness
4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is unique due to its brominated phenylene core and dioxolane groups, which confer distinct reactivity and potential applications in various fields. The presence of the bromine atom allows for specific nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C18H25BrO6 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC 名称 |
4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H25BrO6/c1-17(2)22-10-13(24-17)8-20-12-5-6-16(15(19)7-12)21-9-14-11-23-18(3,4)25-14/h5-7,13-14H,8-11H2,1-4H3 |
InChI 键 |
AEKJHEVJBXYCTC-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=CC(=C(C=C2)OCC3COC(O3)(C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)

![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)

![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)








